molecular formula C15H20O2 B8336137 4-Cyclohexylmethoxy acetophenone

4-Cyclohexylmethoxy acetophenone

Cat. No.: B8336137
M. Wt: 232.32 g/mol
InChI Key: AKBOPJIXQYEIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexylmethoxy acetophenone is an acetophenone derivative featuring a cyclohexylmethoxy substituent at the para position of the acetophenone core. Its molecular formula is C₁₅H₂₀O₂ (MW: 232.32 g/mol), with a structure comprising a ketone group, a benzene ring, and a cyclohexylmethoxy (-OCH₂C₆H₁₁) moiety.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-(cyclohexylmethoxy)-1-phenylethanone

InChI

InChI=1S/C15H20O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2

InChI Key

AKBOPJIXQYEIIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetophenone Derivatives

The following table compares 4-cyclohexylmethoxy acetophenone with key acetophenone derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-(Cyclohexylmethoxy) acetophenone C₁₅H₂₀O₂ 232.32 High lipophilicity; potential use in coatings, resins, and hydrophobic drug formulations
Paeonol 4-Methoxy-2-hydroxyacetophenone C₉H₁₀O₃ 166.18 Anti-inflammatory, analgesic; used in traditional medicine
Apocynin 4-Hydroxy-3-methoxyacetophenone C₈H₈O₃ 152.15 Anti-inflammatory, NADPH oxidase inhibitor; therapeutic potential in oxidative stress
4-Prenyloxyclavatol Prenyloxy acetophenone derivative C₁₃H₁₆O₃ 220.26 Antifungal activity; isolated from Nigrospora sphaerica
4-Cyclohexylbenzophenone 4-Cyclohexyl benzophenone C₁₉H₂₀O 264.36 UV absorption; applications in sunscreens and polymer stabilization

Key Observations:

  • Substituent Effects: The cyclohexylmethoxy group in the target compound provides greater steric hindrance and lipophilicity compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH) in paeonol and apocynin. This may reduce aqueous solubility but enhance membrane permeability for drug delivery . Benzophenone derivatives (e.g., 4-cyclohexylbenzophenone) exhibit strong UV absorption due to extended conjugation, unlike the acetophenone core in the target compound .

Physicochemical Properties

  • Lipophilicity: The cyclohexylmethoxy group significantly increases logP (estimated >3.5), making the compound more hydrophobic than paeonol (logP ~1.5) or apocynin (logP ~1.2) .
  • Solubility: Likely low in water but soluble in organic solvents (e.g., ethanol, DMSO), similar to 4-heptylcyclohexanone ().
  • Stability : The saturated cyclohexyl group enhances stability against oxidation compared to prenyl or allyl substituents .

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